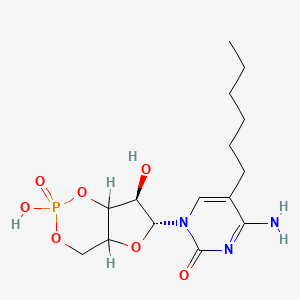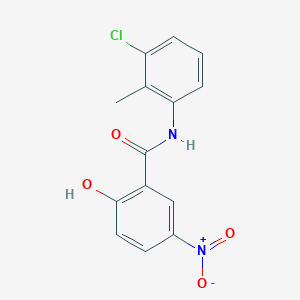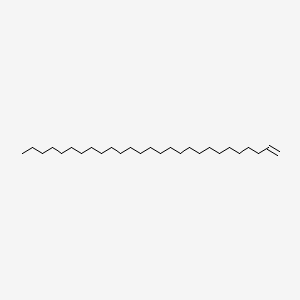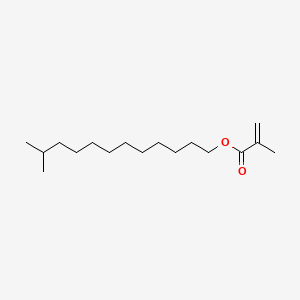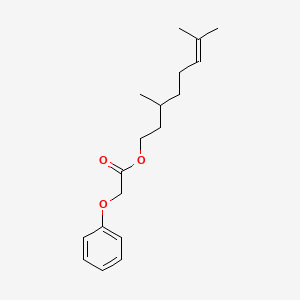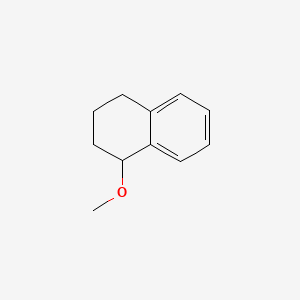
1-Methoxy-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a methoxy group. This compound is known for its applications in organic synthesis and various industrial processes.
Méthodes De Préparation
The synthesis of 1-Methoxy-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common method involves the catalytic hydrogenation of 2-methoxynaphthalene. In this process, 2-methoxynaphthalene is subjected to hydrogen gas in the presence of a catalyst such as Raney nickel or palladium on carbon, under elevated temperatures and pressures . This reaction results in the reduction of the aromatic ring, forming this compound.
Analyse Des Réactions Chimiques
1-Methoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-Methoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . Additionally, the tetrahydronaphthalene core can interact with hydrophobic regions of proteins and enzymes, affecting their conformation and activity .
Comparaison Avec Des Composés Similaires
1-Methoxy-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds such as:
1,2,3,4-Tetrahydronaphthalene: This compound lacks the methoxy group and has different chemical properties and reactivity.
5-Methoxy-1,2,3,4-tetrahydronaphthalene: This isomer has the methoxy group at a different position, leading to variations in its chemical behavior and applications.
1,2,3,4-Tetrahydronaphthalene-d12: This deuterated derivative is used in specific research applications requiring isotopic labeling.
This compound stands out due to its unique combination of the methoxy group and the tetrahydronaphthalene core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
71735-16-5 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-methoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H14O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 |
Clé InChI |
IBRIMMDNSPFZMB-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


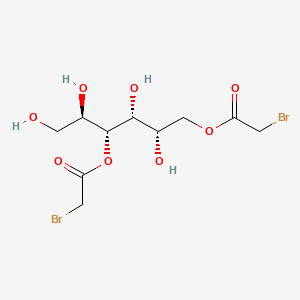

![(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12644782.png)
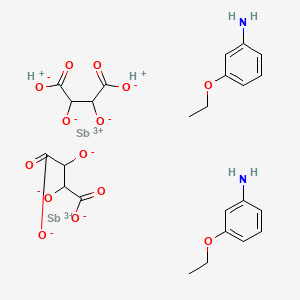
![Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)
